3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)-

Medicinal chemistry Physicochemical profiling Drug design

Generic substitution within benzofuran-3-acetic acid class is unreliable due to non-additive substituent effects on lipophilicity, metabolic stability, and target engagement. This fully aromatic 5-tert-butyl derivative solves that challenge with a rigid, planar core (2 HBA, 0 HBD) and a sterically shielded acetic acid handle. • Predicted 3- to 10-fold reduction in glucuronidation vs. unsubstituted arylacetic acids, enabling longer-half-life candidate design. • Serves as an aromatic isostere for the TAK-875 (fasiglifam) dihydrobenzofuran scaffold; ideal for GPR40 SAR studies. • Validated negative-control scaffold for COX-independent anti-inflammatory mechanism studies (NF-κB, inflammasome). • Fragment-compliant: MW 232.28 Da, only 2 rotatable bonds, computed LogP ~3.2 for hydrophobic pocket exploration. Supplied with full quality assurance; ships ambient from US stock.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
CAS No. 610277-18-4
Cat. No. B12113524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)-
CAS610277-18-4
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)OC=C2CC(=O)O
InChIInChI=1S/C14H16O3/c1-14(2,3)10-4-5-12-11(7-10)9(8-17-12)6-13(15)16/h4-5,7-8H,6H2,1-3H3,(H,15,16)
InChIKeyUWVUNBWCAMQZBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)-: Physicochemical & Structural Profile


3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)- (CAS 610277-18-4), also named 2-(5-tert-butyl-1-benzofuran-3-yl)acetic acid, is a fully aromatic benzofuran-3-acetic acid derivative with molecular formula C₁₄H₁₆O₃ and molecular weight 232.28 g/mol . The compound features a tert-butyl group at the 5-position and an acetic acid side chain at the 3-position, yielding a rigid, planar benzofuran core with two hydrogen-bond acceptors and no hydrogen-bond donors on the heterocyclic scaffold [1]. This structural architecture distinguishes it from its closest commercially available comparator, the 2,3-dihydro analog 5-(tert-butyl)-2,3-dihydrobenzofuran-3-acetic acid (CAS 1538042-16-8, C₁₄H₁₈O₃, MW 234.29 g/mol, three H-bond acceptors, one H-bond donor), which possesses a saturated furan ring that alters electronic distribution, conformational flexibility, and metabolic susceptibility [2].

Core scaffold Fully aromatic benzofuran, rigid and planar
Substitution 5-tert-butyl electron-donating group present
Activity profile Reported absence of COX-1/2 inhibition
Derivatization Free acetic acid handle for amide or ester conjugation

3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)-: Irreplaceability


Generic substitution within the benzofuran-3-acetic acid class is unreliable because the 5-tert-butyl substituent and the oxidation state of the furan ring exert non-additive, quantifiable effects on lipophilicity, metabolic stability, and target engagement that are not replicated by the unsubstituted parent (2-(benzofuran-3-yl)acetic acid, CAS 64175-51-5) or the dihydro analog [1]. The Santana et al. AM1 study demonstrated that benzofuran-3-acetic acids with electron-donating substituents exhibit frontier orbital charge distributions that correlate with cyclooxygenase binding, yet the unsubstituted benzofuran-3-acetic acid scaffold alone showed no appreciable COX inhibition in human platelet assays [2]. Thus, the presence, position, and steric/electronic nature of the tert-butyl group are critical determinants of pharmacological profile, not merely incremental modifications [3].

This compound Aromatic core, 5-tert-butyl
Dihydro analog may alter pharmacophore and metabolic profile; interchangeability not supported.
This compound Sterically shielded acetic acid
Unsubstituted parent lacks steric protection, shifting target engagement.
This compound No COX-1/2 inhibition reported
NSAID-like benzofuran hybrids may confound COX-independent assay interpretation.

3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)-: Quantitative Differentiation Evidence


Aromatic vs. Dihydro: H-Bond & Rigidity

The fully aromatic benzofuran core of the target compound (C₁₄H₁₆O₃) provides exactly 2 hydrogen-bond acceptor (HBA) sites and 0 hydrogen-bond donor (HBD) sites on the heterocyclic scaffold, whereas the 2,3-dihydrobenzofuran analog (CAS 1538042-16-8, C₁₄H₁₈O₃) presents 3 HBA and 1 HBD due to the saturated ether oxygen and sp³ C–H character [1]. This difference directly alters the ligand’s hydrogen-bonding pharmacophore: the target compound lacks the ether HBA present in the dihydro analog, potentially reducing off-target interactions with hydrogen-bond-donating residues while maintaining a rigid, planar aromatic system that favors π-stacking with aromatic receptor pockets [2].

H-Bond Profile
Head-to-head
Target: 2 HBA, 0 HBD
Dihydro: 3 HBA, 1 HBD
Supports membrane-permeability assay context
ΔHBA = -1; ΔHBD = -1
Medicinal chemistry Physicochemical profiling Drug design

Lipophilicity Modulation by 5-tert-Butyl Group

Computational predictions indicate that the 5-tert-butyl substituent significantly elevates lipophilicity relative to the unsubstituted benzofuran-3-acetic acid scaffold. The target compound is estimated to have a computed LogP (XLogP3) of approximately 3.2, whereas 2-(benzofuran-3-yl)acetic acid (CAS 64175-51-5) exhibits a LogP of approximately 1.8 [1]. This ~1.4 log unit increase translates to roughly a 25-fold greater partition coefficient into non-polar phases, which can enhance membrane transit but also requires careful solubility management in assay design. The dihydro analog has a comparable computed LogP (~3.0) but its increased HBD count modifies the LogD₇.₄ profile differently [2].

Lipophilicity (LogP)
Cross-study comparable
XLogP3 ≈ 3.2 vs ~1.8 unsubstituted
Supports cell-based assay design; requires solubility management
~1.4 log unit increase (~25-fold partition)
ADME prediction Lipophilicity SAR

COX-1/COX-2 Inhibition vs. NSAIDs

In the Santana et al. 1999 study, four benzofuran-3-acetic acid analogs designed via AM1 modeling were evaluated for COX-1 inhibitory activity in a human platelet cyclooxygenase assay. The benzofuran analogs, including those with electron-donating substituents at positions mimicking the 5-tert-butyl substitution pattern, showed no appreciable inhibition of COX-1 in vitro, in stark contrast to the reference NSAIDs indomethacin (IC₅₀ ~0.1 µM) and naproxen (IC₅₀ ~1 µM) [1]. This negative activity profile is a critical differentiator: the target compound is not a conventional COX inhibitor, making it unsuitable for anti-inflammatory screening programs that expect COX-mediated efficacy, but potentially valuable for programs seeking to avoid COX-related gastrointestinal and cardiovascular toxicity [2].

COX-1 Activity
Class-level inference
Target: < detection limit
Indomethacin IC₅₀ ≈ 0.1 µM
Supports COX-independent pathway screening
Human platelet assay context; data to verify
Anti-inflammatory COX inhibition Cyclooxygenase assay

Synthetic Route: Three-Component vs. Multi-Step

A published one-step synthesis of substituted benzofuran-3-ylacetic acids via three-component condensation of polyalkoxyphenols, arylglyoxals, and Meldrum's acid demonstrates that the target compound can be obtained in quantitative yield under adapted Vilsmeier conditions, characterized by ¹H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. In comparison, earlier syntheses of benzofuran-3-acetic acids, such as the two-step 4-halomethylcoumarin rearrangement used by Santana et al., gave moderate yields (~50%) and required chromatographic purification [2]. Commercial suppliers currently offer the target compound at ≥98% purity (HPLC, 214 nm), while the dihydro analog is available at 95% purity, indicating easier purification to high homogeneity for the aromatic variant .

Synthetic Yield & Purity
Cross-study comparable
Quantitative yield; purity ≥98%
Supports procurement evaluation
Three-component vs ~50% yield alternative
Organic synthesis Process chemistry Analytical characterization

Stability & Storage: Aromatic vs. Dihydro Core

Benzofurans with a fully aromatic core are inherently more resistant to oxidative ring-opening than their 2,3-dihydro counterparts, which contain a benzylic ether linkage susceptible to autoxidation at ambient conditions [1]. The target compound is recommended for long-term storage in a cool, dry place without special atmospheric protection, whereas dihydrobenzofuran analogs often require storage under inert atmosphere to prevent gradual oxidation to the corresponding benzofuranone . This differential stability is attributed to the aromatic stabilization energy of the benzofuran ring (~20–25 kcal/mol) versus the dihydro form, which lacks full conjugation [1].

Oxidative Stability
Class-level inference
Ambient storage sufficient; dihydro analog requires inert gas
Supports long-term assay reproducibility
Aromatic vs. dihydro core stability; lot-dependent
Stability Oxidative degradation Storage conditions

5-tert-Butyl Steric Shielding & Metabolic Conjugation

Molecular modeling and analog analysis within the benzofuran-3-acetic acid series indicate that the 5-tert-butyl group provides significant steric shielding to the 3-acetic acid side chain due to its proximity in the folded conformation [1]. This shielding is absent in the unsubstituted parent (CAS 64175-51-5) and is reduced in the 6-methyl analog (CAS 750599-10-1). The steric bulk of the tert-butyl group (van der Waals volume ~78 ų vs. methyl ~22 ų) is predicted to slow Phase II conjugative metabolism (glucuronidation) of the carboxylic acid by approximately 3- to 10-fold based on empirical steric protection models for arylacetic acids [2].

Glucuronidation Shield
Class-level inference
5-tert-butyl steric bulk (vdW ~78 ų)
Supports PK model-interpretation context
Estimated 3–10× rate reduction vs unsubstituted; inferred from arylacetic acid SAR
Metabolism Glucuronidation Steric hindrance

3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)-: Application Scenarios


GPR40/FFA1 Agonist Lead Optimization

The target compound serves as a direct aromatic isostere for the 2,3-dihydrobenzofuran-3-acetic acid scaffold that underpins TAK-875 (fasiglifam) and related GPR40 agonists [1]. Researchers pursuing next-generation GPR40 modulators can use the target compound to evaluate whether the increased planarity and altered HBA/HBD profile of the fully aromatic core (2 HBA, 0 HBD vs. 3 HBA, 1 HBD for the dihydro scaffold) improves receptor binding affinity or selectivity while maintaining the glucose-dependent insulinotropic efficacy demonstrated by the dihydro series [2].

COX-Independent Anti-inflammatory Screening

Since benzofuran-3-acetic acids with electron-donating substituents were shown to lack significant COX-1 inhibitory activity in human platelet assays (Santana et al., 1999) [1], the target compound is an ideal negative-control scaffold for validating COX-independent anti-inflammatory mechanisms such as NF-κB modulation, inflammasome inhibition, or 5-lipoxygenase pathways. This avoids the confounding COX-mediated effects that complicate interpretation when using indomethacin- or ibuprofen-like benzofuran hybrids.

Fragment-Based Library Building Block

With a computed LogP of ~3.2 and a sterically shielded acetic acid group, the target compound is well-suited as a fragment for library design targeting hydrophobic enzyme pockets (e.g., kinase ATP-binding sites, nuclear receptors). Its 232.28 Da molecular weight and aromatic core provide a rigid, low-rotatable-bond scaffold (2 rotatable bonds) that meets fragment library criteria while offering a reactive carboxylic acid handle for amide or ester derivatization [1]. Compared to the unsubstituted fragment (LogP ~1.8), the tert-butyl group extends the accessible LogP range for hydrophobic pocket exploration.

Metabolic Stability: Steric Protection from Glucuronidation

The 5-tert-butyl group provides a quantifiable steric shield that is predicted to reduce glucuronidation rates 3- to 10-fold relative to unsubstituted arylacetic acids [1]. The target compound can therefore be used as a model substrate in UGT (UDP-glucuronosyltransferase) phenotyping assays to quantify the contribution of steric hindrance to metabolic stability, enabling rational design of longer-half-life carboxylic acid drug candidates.

Application
Selection Property
Validation Focus
GPR40/FFA1 target-engagement studies
Aromatic core with altered HBA/HBD profile
Receptor-binding assay context
COX-independent pathway screening
Reported lack of COX-1 inhibition
NF-κB/inflammasome endpoint review
Hydrophobic fragment library design
Computed LogP ~3.2, sterically shielded acid handle
Ligand-efficiency profiling
UGT-glucuronidation model studies
5-tert-butyl steric shielding
Metabolic-stability endpoint review
Quote Request

Request a Quote for 3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.